N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAZAJZZZUXHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the piperidine sulfonyl benzamide group. Common synthetic routes may involve the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with various biological targets, potentially disrupting cancer cell proliferation and survival pathways.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The presence of the piperidine sulfonamide group enhances its interaction with bacterial enzymes, making it a candidate for developing new antibiotics.
Case Study : In vitro studies showed that derivatives of this compound exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Polymer Synthesis
This compound can serve as a building block in the synthesis of functional polymers. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance thermal stability and mechanical strength.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Chemical Resistance | Moderate |
Biochemical Assays
The compound is utilized in various biochemical assays due to its ability to modulate enzyme activity. It can serve as a probe to study the mechanisms of action of specific enzymes involved in metabolic pathways.
Case Study : Research has shown that this compound can inhibit specific kinases involved in cellular signaling pathways, providing insights into cancer biology and potential therapeutic targets .
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives:
*Calculated molecular weight based on formula C₁₉H₁₈FN₃O₃S.
Key Observations:
Substituent Diversity :
- The 4-fluorophenyl group in the target compound contrasts with furan-2-yl (LMM11), 4-methoxyphenylmethyl (LMM5), and 3,5-dimethoxyphenyl (OZE-II). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy or furan groups .
- The piperidine-1-sulfonyl group is shared with the 5-chlorothiophene analog (CAS 533872-28-5) , suggesting a common strategy to improve solubility via sulfonamide moieties.
Biological Activity Trends: LMM5 and LMM11 exhibit antifungal activity against C. albicans, with lower MIC values correlating with bulkier sulfamoyl groups (e.g., benzyl(methyl)sulfamoyl in LMM5 vs. cyclohexyl(ethyl)sulfamoyl in LMM11) .
Mechanism of Action and Target Engagement
- Thioredoxin Reductase Inhibition : LMM5 and LMM11 inhibit Trr1 in C. albicans, a mechanism likely shared by the target compound due to structural similarities .
- Biofilm Penetration : OZE-II’s dimethyl-oxazolidinylsulfonyl group enhances activity against S. aureus biofilms, suggesting sulfonamide modifications could optimize tissue penetration .
Pharmacokinetic Considerations
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism compared to methoxy groups in LMM5 .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Oxadiazole Ring : A five-membered heterocyclic structure known for its biological activity.
- Fluorophenyl Group : Enhances lipophilicity and potential interactions with biological targets.
- Piperidine Sulfonamide Moiety : Contributes to the compound's ability to interact with various enzymes and receptors.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit notable anticancer activity. For instance, studies have shown that similar oxadiazole derivatives can act as tubulin inhibitors, disrupting mitotic processes in cancer cells. In a comparative analysis of various oxadiazole derivatives, it was found that certain compounds demonstrated IC50 values as low as 120 nM against cancer cell lines, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | DU-145 (Prostate Cancer) | 0.120 | Tubulin Inhibition |
| Compound B | HeLa (Cervical Cancer) | 0.150 | Apoptosis Induction |
| This compound | MCF-7 (Breast Cancer) | TBD* | TBD* |
*TBD: To be determined based on further studies.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. The oxadiazole ring is known to contribute to the inhibition of bacterial growth. In studies involving various strains of bacteria, compounds similar to this one have shown significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with some derivatives exhibiting potency greater than traditional antibiotics such as vancomycin .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to tubulin, preventing its polymerization and thus disrupting the mitotic spindle formation in cancer cells.
- Enzyme Inhibition : The sulfonamide group may interact with various enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Signal Transduction Interference : Potential interference with signaling pathways that regulate apoptosis and cell cycle progression has been suggested.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical and preclinical settings:
- Case Study 1 : A study evaluated the effects of a series of oxadiazole derivatives on prostate cancer cells. The most active derivative demonstrated significant apoptosis induction at concentrations lower than those required for conventional chemotherapeutics .
- Case Study 2 : Research on antimicrobial efficacy showed that a related compound significantly inhibited Mycobacterium bovis in both active and dormant states, indicating potential for treating tuberculosis .
Q & A
Q. Critical Parameters :
- Reaction Time : Prolonged stirring (4–6 hours) ensures complete cyclization, monitored via TLC (Rf = 0.6 in ethyl acetate/hexane) .
- Temperature Control : Reflux at 80–90°C prevents side reactions (e.g., sulfonamide hydrolysis).
- Stoichiometry : Excess sulfonyl chloride (1.2 equivalents) improves yield by compensating for moisture sensitivity .
Basic: How is the compound characterized post-synthesis, and which spectroscopic techniques are essential for confirming structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent integration (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperidine methylenes at δ 1.5–2.5 ppm) .
- FT-IR : Validate sulfonyl (S=O stretching at 1150–1300 cm⁻¹) and oxadiazole (C=N at 1600 cm⁻¹) functional groups .
- Mass Spectrometry (HRMS) : Ensure molecular ion peaks align with theoretical m/z (e.g., [M+H]⁺ ≈ 443.1 g/mol) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must deviate <0.4% from calculated values .
Advanced: What strategies are employed to investigate structure-activity relationships (SAR) in antimicrobial applications?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or methyl groups) to assess electronic/steric effects on bioactivity .
Biological Assays :
- Minimum Inhibitory Concentration (MIC): Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
- Dose-Response Curves : Calculate IC₅₀ values to compare potency across analogs.
Statistical Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett constants) with activity trends .
Key Finding : Fluorine at the phenyl ring enhances membrane penetration, while bulkier piperidine substitutions reduce solubility but increase target affinity .
Advanced: How can computational methods predict biological targets and optimize binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate interactions with bacterial targets (e.g., enoyl-ACP reductase or DNA gyrase). Prioritize poses with hydrogen bonds to sulfonyl oxygen and piperidine nitrogen .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and topological indices to predict MIC values. Validate with leave-one-out cross-validation (R² > 0.85) .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable target engagement .
Advanced: How to resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
Methodological Answer:
Experimental Reprodubility : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
Meta-Analysis : Compare datasets using Cohen’s d to quantify effect size disparities. Address outliers via Grubbs’ test (α = 0.05) .
Mechanistic Profiling : Conduct time-kill assays or transcriptomics to distinguish bacteriostatic vs. bactericidal effects, which may explain potency variations .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (TLV-TWA: <1 mg/m³ for similar sulfonamides) .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Dispose via hazardous waste contractors .
Advanced: What in vitro assays best evaluate antitumor potential, and how are false positives mitigated?
Methodological Answer:
- Cell Viability (MTT Assay) : Test against cancer lines (e.g., MCF-7, HepG2) with 48-hour exposure. Include cisplatin as a positive control .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays (e.g., FITC-Annexin V) .
- False-Positive Controls :
- Purity Verification : Ensure compounds are >95% pure via HPLC to exclude solvent artifacts.
- Redox Interference : Use resazurin instead of MTT for compounds with inherent redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
